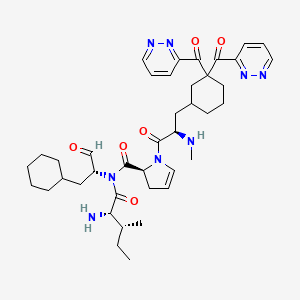

L-364918

Description

Propriétés

Numéro CAS |

122211-31-8 |

|---|---|

Formule moléculaire |

C40H54N8O6 |

Poids moléculaire |

742.9 g/mol |

Nom IUPAC |

(2S)-N-[(2S,3R)-2-amino-3-methylpentanoyl]-1-[(2R)-3-[3,3-bis(pyridazine-3-carbonyl)cyclohexyl]-2-(methylamino)propanoyl]-N-[(2R)-1-cyclohexyl-3-oxopropan-2-yl]-2,3-dihydropyrrole-2-carboxamide |

InChI |

InChI=1S/C40H54N8O6/c1-4-26(2)34(41)39(54)48(29(25-49)22-27-12-6-5-7-13-27)38(53)33-17-11-21-47(33)37(52)32(42-3)23-28-14-8-18-40(24-28,35(50)30-15-9-19-43-45-30)36(51)31-16-10-20-44-46-31/h9-11,15-16,19-21,25-29,32-34,42H,4-8,12-14,17-18,22-24,41H2,1-3H3/t26-,28?,29-,32-,33+,34+/m1/s1 |

Clé InChI |

RDHWFPFSGVZZKM-URWURDDHSA-N |

SMILES isomérique |

CC[C@@H](C)[C@@H](C(=O)N([C@H](CC1CCCCC1)C=O)C(=O)[C@@H]2CC=CN2C(=O)[C@@H](CC3CCCC(C3)(C(=O)C4=NN=CC=C4)C(=O)C5=NN=CC=C5)NC)N |

SMILES canonique |

CCC(C)C(C(=O)N(C(CC1CCCCC1)C=O)C(=O)C2CC=CN2C(=O)C(CC3CCCC(C3)(C(=O)C4=NN=CC=C4)C(=O)C5=NN=CC=C5)NC)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

cyclo(Ile-hexahydro-3-pyridazinecarbonyl-hexahydro-3-pyridazinecarbonyl-N-Me-Phe-Pro-Phe) L 364,918 L 364918 L-364918 |

Origine du produit |

United States |

Foundational & Exploratory

The Role of L-364,918 in Elucidating Cholecystokinin Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its diverse physiological roles, including regulation of pancreatic secretion, gallbladder contraction, satiety, and anxiety, are mediated through two primary G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The development of selective antagonists has been instrumental in dissecting the specific functions of these receptors. L-364,918, also known as Devazepide, is a potent and highly selective, non-peptide antagonist of the CCK1 receptor. This technical guide provides an in-depth overview of the utility of L-364,918 as a research tool to investigate the physiological roles of cholecystokinin, with a focus on its binding characteristics, experimental applications, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of L-364,918 Affinity and Potency

The efficacy of L-364,918 as a selective CCK1 receptor antagonist is underscored by its binding affinity (Ki) and its ability to inhibit agonist-induced responses (IC50). The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity (Ki) of L-364,918 for CCK Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| CCK1 (CCK-A) | Human | Transfected Cells | [¹²⁵I]CCK-8 | ~5 | [1] |

| CCK2 (CCK-B) | Human | Transfected Cells | [¹²⁵I]CCK-8 | >1000 | [1] |

| CCK1 (CCK-A) | Rat | Pancreatic Acini | [³H]L-364,918 | 0.53 (Kd) | [2] |

| CCK-A | Guinea Pig | Pancreas | Not Specified | 1 | [1] |

| CCK-B | Guinea Pig | Cerebral Cortex | Not Specified | >1000 | [1] |

Table 2: Inhibitory Potency (IC50) of L-364,918

| Assay | Agonist | Species | Tissue/Cell Line | IC50 (nM) | Reference |

| Inhibition of [¹²⁵I]BH-CCK-8 binding | CCK-8 | Guinea Pig | Pancreatic Acini | ~2 | [3] |

| Inhibition of gastrin-stimulated [³H]IP accumulation | Gastrin-17-I | Guinea Pig | Gastric Chief Cells | >1000 | [3] |

| Inhibition of CCK-8-stimulated amylase release | CCK-8 | Rat | Pancreatic Acini | Potent inhibition reported | [4] |

| Inhibition of food intake | Endogenous CCK | Rat | In vivo | Effective at 10-100 µg/kg | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline key experimental protocols utilizing L-364,918.

Receptor Binding Assay (Competitive Inhibition)

This protocol determines the affinity of L-364,918 for CCK1 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Tissue homogenates or cell membranes expressing CCK1 receptors (e.g., rat pancreatic acini).

-

Radioligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8).

-

L-364,918 (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of L-364,918.

-

In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-364,918.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 30 minutes) to reach binding equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or beta counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK analog.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Food Intake Study in Rodents

This protocol assesses the effect of L-364,918 on food consumption, providing insights into the role of endogenous CCK in satiety.

Materials:

-

Adult male rats or mice, individually housed.

-

Standard laboratory chow or a palatable diet.

-

L-364,918 solution for injection (e.g., intraperitoneal).

-

Vehicle control solution.

-

Animal balance.

Procedure:

-

Acclimate animals to the experimental conditions, including handling and injection procedures.

-

Fast the animals for a predetermined period (e.g., 18 hours) to ensure motivation to eat.

-

Administer L-364,918 or vehicle control at a specified time before food presentation. Doses can range from 10 to 100 µg/kg.[5]

-

At the designated time, present a pre-weighed amount of food to each animal.

-

Measure food intake at specific time points (e.g., 30, 60, 120 minutes) by weighing the remaining food.

-

Water should be available ad libitum throughout the experiment.

-

Analyze the data to compare food intake between the L-364,918-treated and control groups.

Measurement of Pancreatic Amylase Secretion from Isolated Pancreatic Acini

This in vitro bioassay evaluates the antagonistic effect of L-364,918 on CCK-stimulated pancreatic enzyme secretion.

Materials:

-

Isolated pancreatic acini from rats or mice.

-

HEPES-Ringer buffer supplemented with essential amino acids, glutamine, and bovine serum albumin.

-

CCK-8 (agonist).

-

L-364,918.

-

Amylase substrate (e.g., Phadebas tablets).

-

Spectrophotometer.

Procedure:

-

Prepare isolated pancreatic acini by collagenase digestion of the pancreas.

-

Pre-incubate the acini with various concentrations of L-364,918 or vehicle for a specified time (e.g., 15 minutes).

-

Stimulate the acini with a range of concentrations of CCK-8 for a set duration (e.g., 30 minutes) at 37°C.

-

Terminate the incubation by centrifugation to pellet the acini.

-

Collect the supernatant, which contains the secreted amylase.

-

Measure the amylase activity in the supernatant using a colorimetric assay.

-

Total amylase content is determined by lysing the acinar pellet.

-

Express amylase secretion as a percentage of the total cellular amylase.

-

Plot dose-response curves for CCK-8 in the presence and absence of L-364,918 to demonstrate the antagonistic effect.

Visualizing the Mechanisms: Signaling Pathways and Workflows

CCK1 Receptor Signaling Pathway

Cholecystokinin binding to the CCK1 receptor, a Gq-protein coupled receptor, initiates a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] These signaling events ultimately lead to physiological responses such as pancreatic enzyme secretion and gallbladder contraction.[6][7][8]

Experimental Workflow: In Vivo Food Intake Study

The following diagram illustrates the sequential steps involved in a typical in vivo experiment to assess the effect of L-364,918 on food intake.

References

- 1. Secretion of pancreatic lipase and colipase from rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

L-364,918: A Deep Dive into its Foundational Research and Impact on Gastric Emptying

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the foundational research on L-364,918, a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor. The document details its mechanism of action, its profound effects on gastric emptying, and the experimental methodologies used to elucidate these properties. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of gastrointestinal motility and CCK receptor antagonism.

Core Concepts: L-364,918 and Gastric Motility

Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone in the gastrointestinal system, responsible for mediating various digestive processes, including the inhibition of gastric emptying.[1] This physiological "brake" on stomach emptying is essential for the controlled delivery of chyme to the duodenum for optimal nutrient absorption.[2] CCK exerts its effects by binding to two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain) receptors. The CCK-A receptor, predominantly found in the gastrointestinal system including the pyloric sphincter, is the primary mediator of CCK's inhibitory action on gastric motility.[3][4]

L-364,918 (also known as Devazepide or formerly L364,718) is a highly potent and selective antagonist of the CCK-A receptor.[5] Its high affinity for the CCK-A receptor allows it to effectively block the binding of endogenous and exogenously administered CCK, thereby reversing the inhibitory effects of CCK on gastric emptying.[5][6] This makes L-364,918 an invaluable tool for studying the physiological roles of CCK and a potential therapeutic agent for conditions characterized by delayed gastric emptying.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational research on L-364,918, including its receptor binding affinity and its in vivo efficacy in modulating gastric emptying.

| Compound | Receptor | Assay Type | Species | Kd (nM) | Reference |

| --INVALID-LINK--L-364,918 | CCK | Radioligand Binding (Solubilized Receptors) | Rat (Pancreas) | 0.53 | [7] |

Table 1: Receptor Binding Affinity of L-364,918.

| Compound | Effect on Gastric Emptying | Species | Assay | ED50 | Reference |

| L-364,918 | Antagonism of CCK-8-induced inhibition | Mouse | Phenol (B47542) Red Meal | 38 µg/kg (p.o.) | [5] |

| L-364,918 | Antagonism of CCK-8-induced inhibition | Rat | Phenol Red Meal | 140 µg/kg (p.o.) | [5] |

| CCK-8 | Inhibition of gastric emptying | Rat | Acaloric Gel Meal | 8.5 ± 0.20 nmol/kg (s.c.) | [8][9] |

Table 2: In Vivo Efficacy of L-364,918 and CCK-8 on Gastric Emptying.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of L-364,918.

In Vivo Gastric Emptying Assay in Conscious Rats

This protocol is a composite based on methods described in studies investigating the effects of CCK and its antagonists on gastric emptying.[1][6]

1. Animal Model and Surgical Preparation:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed individually with controlled light-dark cycles and access to standard chow and water ad libitum.

-

Surgical Procedure (Chronic Gastric Fistula):

-

Anesthesia is induced (e.g., ketamine/xylazine cocktail).

-

A midline laparotomy is performed to expose the stomach.

-

A small incision is made in the forestomach, and a stainless steel or silicone gastric cannula is inserted and secured with a purse-string suture.[10]

-

The cannula is externalized through a subcutaneous tunnel and a small incision in the skin of the back.

-

Animals are allowed a recovery period of at least one week post-surgery, during which they are monitored for signs of infection and normal feeding behavior is re-established.

-

2. Experimental Procedure:

-

Fasting: Rats are fasted overnight (approximately 18-24 hours) with free access to water prior to the experiment.

-

Drug Administration:

-

L-364,918: Administered orally (p.o.) via gavage or directly into the stomach through the fistula at varying doses (e.g., 10-300 µg/kg) typically 30-60 minutes before the test meal.[5]

-

CCK-8: Administered intravenously (i.v.) as a continuous infusion (e.g., 400 pmol/kg/h) or as an intraperitoneal (i.p.) injection (e.g., 10 µg/kg) shortly before the test meal.[6][11]

-

Vehicle Control: A corresponding vehicle solution (e.g., saline, distilled water with a suspending agent) is administered to the control group.

-

-

Test Meal:

-

A non-nutrient liquid test meal is prepared. A common formulation consists of a 1.5% methylcellulose (B11928114) solution containing 0.05% phenol red as a non-absorbable marker.[1]

-

A fixed volume (e.g., 3.0 ml) of the test meal is warmed to 37°C and instilled into the stomach via the gastric fistula.[6]

-

-

Sample Collection and Analysis:

-

After a predetermined time interval (e.g., 8 to 20 minutes), the animal is euthanized by an approved method (e.g., CO2 inhalation followed by cervical dislocation).[6][12]

-

The stomach is clamped at the pylorus and cardia, and its contents are collected.

-

The stomach is rinsed with a known volume of alkaline solution to recover any remaining phenol red.

-

The concentration of phenol red in the collected gastric contents and rinses is determined spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 560 nm).

-

-

Calculation of Gastric Emptying:

-

The amount of phenol red recovered from the stomach is compared to the amount administered in a group of control animals sacrificed immediately after receiving the test meal (0-minute time point).

-

Gastric emptying is calculated as: (1 - (Amount of phenol red recovered / Amount of phenol red administered)) x 100%.

-

CCK-A Receptor Binding Assay

This protocol is based on the characterization of --INVALID-LINK--L-364,918 binding to solubilized CCK receptors from rat pancreas.[7]

1. Membrane Preparation:

-

Tissue Source: Rat pancreas is excised and placed in ice-cold buffer.

-

Homogenization: The tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.

-

Solubilization (Optional): For studying solubilized receptors, the membrane pellet is incubated with a detergent such as digitonin. Insoluble material is then removed by ultracentrifugation.

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a final volume of 250-500 µl containing:

-

Membrane preparation or solubilized receptors (at a specific protein concentration).

-

--INVALID-LINK--L-364,918 at a concentration close to its Kd (e.g., 0.5 nM).

-

Assay buffer (e.g., containing MgCl2, EGTA, and a protease inhibitor like bacitracin).

-

For competition assays, varying concentrations of unlabeled L-364,918 or other competing ligands are included.

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand:

-

For membrane-bound receptors: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.

-

For solubilized receptors: Bound radioligand is separated from free radioligand by precipitation with polyethylene (B3416737) glycol (PEG), followed by rapid filtration.[7]

-

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis:

-

Total Binding: Radioactivity bound in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity bound in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled L-364,918) to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

Saturation analysis (Scatchard plot): Used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by incubating with increasing concentrations of --INVALID-LINK--L-364,918.

-

Competition analysis: Used to determine the inhibitory constant (Ki) of unlabeled ligands by measuring their ability to displace the binding of --INVALID-LINK--L-364,918.

-

Conclusion

L-364,918 has been instrumental in defining the role of CCK and the CCK-A receptor in the regulation of gastric emptying. Its high potency and selectivity have made it a cornerstone tool in gastrointestinal research. The experimental protocols detailed in this guide provide a framework for the continued investigation of CCK receptor pharmacology and the development of novel therapeutics for motility disorders. The quantitative data and pathway diagrams offer a clear and concise summary of the foundational knowledge surrounding this important compound.

References

- 1. Cholecystokinin inhibits gastric motility and emptying via a capsaicin-sensitive vagal pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of Gastric Emptying and Gut Transit Testing on Clinical Management Decisions in Suspected Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Experimental Approach to Gastrojejunostomy on Rats for Better Gastric Emptying | Cerrahpaşa Medical Journal [cerrahpasamedj.org]

- 4. CCK-8 decreases food intake and gastric emptying after pylorectomy or pyloroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo pharmacology of L-364,718, a new potent nonpeptide peripheral cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of [3H](+/-)L-364,718 binding to solubilized cholecystokinin (CCK) receptors of rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-responses for the slowing of gastric emptying in a rodent model by glucagon-like peptide (7-36) NH2, amylin, cholecystokinin, and other possible regulators of nutrient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of a chronic gastric fistula in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L364,718 antagonizes the cholecystokinin-induced suppression of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

L-364,918: A Potent Antagonist of Pancreatic Exocrine Secretion

A Technical Guide for Researchers and Drug Development Professionals

L-364,918, also known as devazepide, is a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor. This document provides a comprehensive overview of the effects of L-364,918 on pancreatic exocrine secretion, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying physiological mechanisms.

Core Mechanism of Action

L-364,918 exerts its inhibitory effects on pancreatic exocrine secretion by competitively blocking the binding of cholecystokinin (B1591339) (CCK) to its type A receptors located on pancreatic acinar cells.[1] CCK is a crucial hormone responsible for stimulating the secretion of digestive enzymes from the pancreas in response to food ingestion.[1] By antagonizing the CCK-A receptor, L-364,918 effectively attenuates the physiological cascade that leads to the release of pancreatic enzymes.

The specificity of L-364,918 for the CCK-A receptor is a key feature of its pharmacological profile. Studies have demonstrated that it does not inhibit pancreatic amylase release stimulated by other secretagogues such as bombesin (B8815690), which acts through a different receptor pathway.[2] This selectivity makes L-364,918 a valuable tool for elucidating the specific role of CCK in pancreatic physiology and a potential therapeutic agent for conditions characterized by excessive CCK activity.

Quantitative Effects on Pancreatic Secretion

The inhibitory effects of L-364,918 on pancreatic exocrine secretion have been quantified in various preclinical models. The following tables summarize the key findings from studies in rats and dogs.

Table 1: Effect of L-364,918 on CCK-8-Stimulated Amylase Secretion in Rats

| L-364,918 Dose | CCK-8 Dose | Inhibition of Maximal Amylase Response | Reference |

| 0.02 - 2 mg/kg (IV) | 200 pmol/kg/h | Dose-related inhibition | [1] |

| ≥ 0.5 mg/kg (IV) | 200 pmol/kg/h | > 80% | [1] |

| 0.5 mg/kg (IV) | 25-3,200 pmol/kg/h | 10-fold increase in ED50 | [1] |

In unanesthetized rats, L-364,918 demonstrated a dose-dependent competitive inhibition of CCK-8-stimulated amylase secretion. A dose of 0.5 mg/kg was sufficient to cause a significant rightward shift in the CCK-8 dose-response curve, indicating competitive antagonism.[1]

Table 2: Effect of L-364,918 on Meal-Induced Pancreatic Secretion in Rats

| L-364,918 Dose | Meal Type | Effect on Amylase Output | Reference |

| 0.5 mg/kg (IV) | Liquid Food | Complete blockade of the threefold increase above basal | [1] |

This study highlights the critical role of CCK in mediating the pancreatic response to a meal, as L-364,918 completely abolished the postprandial increase in amylase secretion.[1]

Table 3: Effect of L-364,918 on Food-Stimulated Pancreatic Secretion in Dogs

| L-364,918 Dose | Parameter | Inhibition | Reference |

| 20 nmol/kg (IV) | Pancreatic Protein Response | 33% | [3] |

| 20 nmol/kg (IV) | Pancreatic Enzyme Response | 33% | [3] |

| 20 nmol/kg (IV) | Pancreatic Juice Volume Output | No significant inhibition | [3] |

In conscious dogs with pancreatic fistulas, L-364,918 significantly inhibited the protein and enzyme components of food-stimulated pancreatic secretion, without affecting the fluid volume.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in CCK-stimulated pancreatic secretion and the experimental workflow for investigating the effects of L-364,918.

References

- 1. Effect of CCK antagonist L 364718 on meal-induced pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cholecystokinin antagonist L-364,718 inhibits the action of cholecystokinin but not bombesin on rat pancreatic secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-364,718, a new CCK antagonist, inhibits postprandial pancreatic secretion and PP release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into Satiety: A Technical Guide to Investigating Food Intake with the CCK-A Receptor Antagonist L-364,918

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the cholecystokinin-A (CCK-A) receptor antagonist, L-364,918, in the investigation of satiety and food intake. Cholecystokinin (CCK) is a key peptide hormone released from the gastrointestinal tract in response to food, particularly fats and proteins, playing a pivotal role in the short-term regulation of food intake by inducing the feeling of fullness.[1] L-364,918, by selectively blocking the CCK-A receptor, serves as an invaluable tool to elucidate the physiological mechanisms underpinning satiety and to explore potential therapeutic avenues for appetite-related disorders.

Core Principles: The CCK-A Receptor and Satiety Signaling

The sensation of satiety is a complex process involving a cascade of signals from the gut to the brain. Upon the ingestion of food, enteroendocrine I-cells in the duodenum and jejunum release CCK. This peptide then acts on CCK-A receptors located on the terminals of vagal afferent neurons.[2][3][4] This interaction triggers a signaling cascade within these neurons, ultimately transmitting satiety signals to the nucleus of the solitary tract (NTS) in the brainstem.[4] From the NTS, these signals are relayed to higher brain centers, including the hypothalamus, which integrates various metabolic and hormonal cues to regulate appetite and energy homeostasis.[5]

L-364,918 is a potent and selective antagonist of the CCK-A receptor.[1] By competitively binding to these receptors, it prevents CCK from exerting its effects, thereby attenuating the satiety signal. This action makes L-364,918 an essential tool for studying the consequences of diminished CCK signaling on feeding behavior.

Quantitative Data Summary: The Impact of L-364,918 on Food Intake

The administration of L-364,918 has been shown to modulate food intake in a dose-dependent manner. The following tables summarize key quantitative findings from studies in rats.

| Parameter | Vehicle Control | L-364,918 (10 µg/kg, i.p.) | L-364,918 (100 µg/kg, i.p.) | Reference |

| Palatable Diet Intake (g) | Baseline intake | Increased intake | Significantly increased intake | |

| Effect on CCK-8 Induced Satiety | CCK-8 (10 µg/kg, i.p.) reduces food intake | - | Antagonizes the anorectic effect of CCK-8 |

Note: Specific quantitative values for food intake can vary depending on the experimental paradigm, including the type of diet, feeding schedule, and animal model.

| Parameter | Vehicle Control | L-364,918 (Dose Range: 10-100 µg/kg, i.p.) | Anticipated Outcome |

| Meal Size | Normal | Increased | Blocking the CCK-A receptor is expected to delay the signal for meal termination, leading to larger individual meals. |

| Meal Duration | Normal | Increased | As meal size increases, the time spent consuming each meal is also expected to increase. |

| Meal Frequency | Normal | Decreased | With larger meals, the inter-meal interval may be prolonged, resulting in fewer meals over a given period. |

| Total Food Intake | Normal | Increased | The cumulative effect of larger meals is anticipated to lead to an overall increase in food consumption. |

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing L-364,918 to investigate satiety and food intake in a rat model.

Preparation and Administration of L-364,918

Materials:

-

L-364,918 powder

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile vials

-

Sterile 0.22 µm syringe filters

-

Sterile syringes and needles (23-25 gauge)

Procedure:

-

Solution Preparation: Accurately weigh the required amount of L-364,918 powder. Aseptically transfer the powder to a sterile vial. Add the calculated volume of sterile 0.9% saline to achieve the desired concentration. Vortex the solution until the L-364,918 is completely dissolved. For intraperitoneal injections, it is crucial to ensure the final solution is sterile. This can be achieved by sterile-filtering the solution through a 0.22 µm syringe filter into a new sterile vial.

-

Intraperitoneal (IP) Injection:

-

Animal Restraint: Gently restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand while supporting its lower body with the other.

-

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[6]

-

Procedure: Clean the injection site with 70% ethanol. Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.[7][8] Before injecting, gently pull back on the syringe plunger to ensure no blood or urine is aspirated, which would indicate incorrect placement.[6] Inject the solution slowly and steadily. The maximum recommended injection volume for rats is typically less than 10 ml/kg.[7][8]

-

Post-injection: Withdraw the needle smoothly and return the animal to its cage. Monitor the animal for any adverse reactions.

-

Meal Pattern Analysis

Objective: To quantify the effects of L-364,918 on the microstructure of feeding behavior.

Apparatus:

-

Automated feeding monitoring systems (e.g., BioDAQ, TSE Systems) equipped with sensitive food hoppers that record the time and amount of food consumed.

Procedure:

-

Acclimation: House rats individually in the automated feeding cages and allow them to acclimate to the system and the powdered diet for several days until a stable baseline of food intake is established.

-

Baseline Recording: Record baseline food intake, meal size, meal duration, and meal frequency for at least 24-48 hours prior to the experiment. A meal is typically defined as a bout of feeding separated by a certain inter-meal interval (e.g., >10 minutes).[9]

-

Drug Administration: At a consistent time each day (e.g., 30 minutes before the dark cycle when rats are most active), administer L-364,918 or vehicle via intraperitoneal injection.

-

Data Collection: Continue to record feeding behavior for at least 24 hours post-injection.

-

Data Analysis: Analyze the data to compare the following parameters between the L-364,918 and vehicle-treated groups:

-

Total food intake

-

Average meal size (g)

-

Average meal duration (minutes)

-

Number of meals (frequency)

-

Inter-meal interval (minutes)

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Caption: CCK-A Receptor Signaling Pathway in Satiety.

Caption: Experimental Workflow for a Satiety Study.

Conclusion

L-364,918 is an indispensable pharmacological tool for dissecting the intricate mechanisms of satiety. By providing a means to reversibly block the action of endogenous CCK, it allows researchers to probe the physiological and behavioral consequences of this critical gut-brain signaling pathway. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge to design and execute robust experiments aimed at furthering our understanding of appetite regulation and developing novel therapeutic strategies for metabolic disorders.

References

- 1. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Vagal Control of Satiety and Hormonal Regulation of Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. Meal Duration as a Measure of Orofacial Nociceptive Responses in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

L-364,718: A Technical Guide on its Impact on Locomotor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-364,718 (also known as devazepide), a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, and its significant impact on locomotor activity. While the compound L-364,918 as queried is not prominently featured in the scientific literature, L-364,718 is a well-researched compound in this structural class with established effects on locomotion, and it is presumed that this is the compound of interest. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Cholecystokinin (CCK) is a neuropeptide that plays a crucial role in various physiological processes, including satiety and the modulation of locomotor activity. When administered, particularly its active form CCK octapeptide (CCK-8), it can induce a significant suppression of movement. L-364,718 exerts its effect by selectively blocking the CCK-A receptor, thereby preventing the binding of CCK and antagonizing its physiological effects. This action has been shown to reverse the CCK-induced suppression of locomotor activity in animal models.[1][2]

Data Presentation: Quantitative Effects of L-364,718 on Locomotor Activity

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of L-364,718 on locomotor activity.

Table 1: Antagonism of CCK-8-Induced Locomotor Suppression in Rats

| Compound | Dose (IP) | Effect on Locomotor Activity | Animal Model |

| CCK-8 | 10 µg/kg | Marked reduction in locomotor activity, reduced rearing, increased pause duration | Rat |

| Caerulein | 10 µg/kg | Marked reduction in locomotor activity | Rat |

| L-364,718 | 100 µg/kg | Antagonized the reduction in activity produced by CCK-8 and caerulein | Rat |

Data sourced from Soar et al., 1989.[1]

Table 2: Reversal of CCK-8-Induced Locomotor Suppression in Mice

| Compound | Administration Route | Dose | Effect | Animal Model |

| CCK-8 | Intraperitoneal (IP) or Intracerebroventricular (ICV) | Not specified | Suppressed locomotor activity | Mouse |

| L-364,718 | Subcutaneous (SC) | 1 mg/kg | Reversed the inhibitory effect of both centrally and peripherally administered CCK-8 | Mouse |

| L-365,260 (CCK-B Antagonist) | Subcutaneous (SC) | 1 mg/kg | Did not reverse the inhibitory effect of CCK-8 | Mouse |

Data sourced from a 1991 study on the effects of CCK antagonists.[2]

Experimental Protocols

The following outlines a typical experimental protocol used to assess the impact of L-364,718 on locomotor activity, synthesized from methodologies described in the cited literature.[1][2]

Animal Models

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Habituation: Prior to testing, animals are habituated to the testing environment to reduce novelty-induced locomotor activity.

Drug Preparation and Administration

-

L-364,718: Typically dissolved in a suitable vehicle (e.g., saline, DMSO).

-

CCK-8: Dissolved in saline.

-

Administration: Injections are administered via intraperitoneal (IP), subcutaneous (SC), or intracerebroventricular (ICV) routes.[1][2]

Behavioral Assessment: Open Field Test

-

Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into quadrants to aid in the analysis of movement. Modern systems may use automated tracking software with infrared beams or video cameras.

-

Procedure:

-

Animals are pre-treated with either vehicle or L-364,718.

-

After a specified pre-treatment time, animals are administered either vehicle or CCK-8.

-

Immediately following the second injection, the animal is placed in the center of the open field arena.

-

Locomotor activity is recorded for a set duration (e.g., 10-30 minutes).

-

-

Parameters Measured:

-

Horizontal Activity: Total distance traveled, number of line crossings.

-

Vertical Activity (Rearing): Number of times the animal rears on its hind legs.

-

Time Spent Immobile: Duration of pauses in movement.

-

Data Analysis

-

Data is typically analyzed using statistical methods such as ANOVA to compare the effects of different treatment groups.

-

Results are often presented as mean ± SEM (Standard Error of the Mean).

Mandatory Visualizations

Signaling Pathway of L-364,718 Action

Caption: Signaling pathway of L-364,718 at the CCK-A receptor.

Experimental Workflow for Assessing L-364,718 on Locomotor Activity

Caption: A typical experimental workflow for locomotor activity studies.

Discussion and Implications

The available data strongly indicate that L-364,718 is a powerful tool for investigating the role of the CCK-A receptor in modulating locomotor behavior. Its ability to reverse the potent locomotor-suppressing effects of CCK-8 highlights the significance of this signaling pathway in the central nervous system's control of movement.[1][2]

Interestingly, some research suggests that CCK-A antagonists like L-364,718 do not significantly affect baseline locomotor activity on their own. Instead, their effects become apparent when the CCK system is challenged, for example, by the administration of exogenous CCK or in models of psychostimulant sensitization. This points to a neuromodulatory role for CCK in locomotor control, rather than a primary regulatory one.

For drug development professionals, the selectivity of L-364,718 for the CCK-A receptor over the CCK-B receptor is a key feature. This allows for the specific interrogation of CCK-A mediated pathways, which are implicated in a range of behaviors beyond locomotion, including anxiety and feeding.

Conclusion

L-364,718 is an invaluable pharmacological tool for elucidating the role of the CCK-A receptor in the regulation of locomotor activity. Its potent and selective antagonist properties have been clearly demonstrated in preclinical models, where it effectively reverses the suppression of movement induced by CCK-8. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to further understand the complex interplay of neuropeptide systems in the control of behavior.

References

The Role of L-364,918 (Devazepide) in Gastrointestinal Motility Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,918, also known as devazepide (B1670321), is a potent and selective antagonist of the cholecystokinin (B1591339) type A (CCK-A) receptor. Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal (GI) system, responsible for regulating various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and, notably, the inhibition of gastric emptying. By blocking the action of CCK at the CCK-A receptor, L-364,918 serves as a valuable pharmacological tool to investigate the physiological roles of CCK and as a potential therapeutic agent for disorders of GI motility, such as gastroparesis. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data related to the use of L-364,918 in the study of gastrointestinal motility.

Core Mechanism of Action: CCK-A Receptor Antagonism

The primary mechanism through which L-364,918 influences gastrointestinal motility is its competitive antagonism of the CCK-A receptor. CCK, released from enteroendocrine I-cells in the duodenum and jejunum in response to fatty acids and amino acids, binds to CCK-A receptors on various cell types within the GI tract, including smooth muscle cells and vagal afferent neurons. This binding initiates a signaling cascade that ultimately leads to a decrease in the rate of gastric emptying. L-364,918, by blocking this interaction, effectively reverses the inhibitory effects of endogenous CCK, thereby promoting gastric emptying.[1][2]

Signaling Pathway of CCK-A Receptor Activation

The CCK-A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon activation by CCK, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events within smooth muscle cells ultimately results in the physiological responses modulated by CCK, including the inhibition of gastric motility.[3][4][5] L-364,918 prevents the initiation of this signaling pathway by blocking the initial binding of CCK to its receptor.

Quantitative Data on the Effects of L-364,918 on Gastrointestinal Motility

The following tables summarize quantitative data from various preclinical studies investigating the effects of L-364,918 on gastric emptying and intestinal transit.

Table 1: Effect of L-364,918 on Gastric Emptying in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Test Meal | Time Post-Dose (min) | Effect on Gastric Emptying | Reference |

| L-364,918 | 0.03 | Semisolid | 90 | Statistically significant increase in emptying rate | [6] |

| L-364,918 | 0.1 | Semisolid | 90 | Statistically significant increase in emptying rate | [6] |

| L-364,918 | 0.3 | Semisolid | 90 | Statistically significant increase in emptying rate | [6] |

| L-364,918 (Devazepide) | 1 (IP) | SDH and Phenol (B47542) red | 20 | Completely antagonized the inhibitory effect of CCK-8 | [7] |

Table 2: Effect of L-364,918 on CCK-8S-Induced Contractions in Guinea Pig Stomach

| Antagonist | Agonist | pKB (Affinity) | Effect | Reference |

| Devazepide (L-364,918) | CCK-8S | 9.54 | Powerfully blocked responses | [8] |

Note: pKB is the negative logarithm of the molar concentration of an antagonist that is required to occupy 50% of the receptors at equilibrium.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline common experimental protocols used in the study of gastrointestinal motility with L-364,918.

Gastric Emptying Measurement Using the Phenol Red Method in Rats

This is a widely used and validated method for assessing gastric emptying of a liquid or semi-solid meal in small rodents.[9][10][11][12]

Materials:

-

L-364,918 (Devazepide)

-

Vehicle for L-364,918

-

Phenol red (non-absorbable marker)

-

Test meal (e.g., 1.5% methylcellulose (B11928114) in water)

-

0.1 N NaOH

-

20% trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Animal Preparation: Male Wistar rats (or other appropriate strain) are fasted overnight (18-24 hours) with free access to water.

-

Drug Administration: L-364,918 or its vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the test meal (e.g., 30-60 minutes).

-

Test Meal Administration: A fixed volume of the test meal containing a known concentration of phenol red (e.g., 50 mg/100 ml) is administered orally via gavage.

-

Euthanasia and Stomach Removal: At a specific time point after meal administration (e.g., 20 minutes), the rats are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). The abdomen is opened, and the stomach is carefully clamped at the cardiac and pyloric sphincters and removed.

-

Phenol Red Extraction: The stomach is placed in a known volume of 0.1 N NaOH and homogenized. The homogenate is then centrifuged.

-

Spectrophotometric Analysis: A sample of the supernatant is mixed with TCA to precipitate proteins and then centrifuged again. The absorbance of the resulting supernatant is read on a spectrophotometer at 560 nm.

-

Calculation of Gastric Emptying: The amount of phenol red remaining in the stomach is calculated from a standard curve. Gastric emptying is expressed as the percentage of the administered phenol red that has emptied from the stomach.

Intestinal and Colonic Transit Measurement Using the Geometric Center Method

The geometric center (GC) is a quantitative method used to assess the progression of a marker through the gastrointestinal tract.[9][13]

Materials:

-

L-364,918 (Devazepide)

-

Vehicle for L-364,918

-

Radio-opaque markers or a radiolabeled meal (e.g., 51Cr-sodium chromate (B82759) or 99mTc-labeled compound)

-

X-ray machine or gamma scintigraphy equipment

Procedure:

-

Animal Preparation: Animals are fasted as described for the gastric emptying study.

-

Drug and Marker Administration: L-364,918 or vehicle is administered, followed by the oral administration of a known quantity of radio-opaque markers or a radiolabeled meal.

-

Imaging: At predetermined time points (e.g., 60, 120, 240 minutes for intestinal transit; 24, 48 hours for colonic transit), the animal is imaged using X-ray or gamma scintigraphy.

-

Quantification of Marker Distribution: For intestinal transit, the small intestine is surgically removed and divided into a set number of equal segments (e.g., 10). The radioactivity in each segment is counted. For colonic transit, regions of interest (e.g., cecum, ascending colon, transverse colon, descending colon, rectum) are defined on the images, and the amount of marker in each region is quantified.

-

Calculation of Geometric Center: The GC is calculated as the sum of the fraction of the marker in each segment multiplied by the segment number. A higher GC value indicates a more distal progression of the marker.

Formula for Geometric Center (GC): GC = Σ (fraction of marker in segment * segment number)

Discussion and Future Directions

The use of L-364,918 has been instrumental in elucidating the role of CCK as a physiological regulator of gastric emptying. Studies have consistently demonstrated that by blocking CCK-A receptors, L-364,918 can accelerate gastric emptying, particularly when it is delayed by the presence of nutrients like fats and proteins that stimulate endogenous CCK release.[1]

While the effects of L-364,918 on the stomach are well-documented, its impact on more distal parts of the gastrointestinal tract, such as the colon, is less clear and warrants further investigation. Some studies in guinea pigs suggest that CCK-A receptors mediate contractile effects on the colon, implying that L-364,918 could potentially have an inhibitory effect on colonic motility.[14] However, more in vivo studies with quantitative transit measurements are needed to confirm this.

Future research should focus on:

-

Conducting comprehensive dose-response studies of L-364,918 on gastric, intestinal, and colonic transit in various animal models to provide a more complete quantitative picture.

-

Investigating the therapeutic potential of L-364,918 and other CCK-A antagonists in a wider range of functional gastrointestinal disorders characterized by delayed transit.

-

Exploring the interplay between CCK-A receptor signaling and other neuro-hormonal pathways that regulate gastrointestinal motility.

Conclusion

L-364,918 (devazepide) is an indispensable tool for researchers and drug development professionals in the field of gastrointestinal motility. Its high selectivity for the CCK-A receptor allows for precise investigation of the physiological and pathophysiological roles of cholecystokinin. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at understanding and modulating gastrointestinal function. As our knowledge of the complex regulatory mechanisms of the gut continues to grow, the utility of selective antagonists like L-364,918 will undoubtedly remain critical.

References

- 1. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of cholecystokinin in the regulation of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. Photodynamic Activation of Mammalian and Avian Cholecystokinin Type 1 Receptor Outside of the Pancreatic Acinar Cell Microenvironment [mdpi.com]

- 5. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of metoclopramide, bethanechol and the cholecystokinin receptor antagonist, L-364,718, on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Characterization of CCK receptors in a novel smooth muscle preparation from the guinea-pig stomach by use of the selective antagonists CI-988, L-365,260 and devazepide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Gastric emptying and intestinal appearance of nonabsorbable drugs phenol red and paromomycin in human subjects: A multi-compartment stomach approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]

- 13. How to Interpret a Functional or Motility Test - Colon Transit Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCK2 receptors mediate inhibitory effects of cholecystokinin on the motor activity of guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Central Nervous System Effects of L-364,918: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,918, also known as Devazepide, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCKA) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a significant role in various physiological processes within the central nervous system (CNS), including satiety, anxiety, and dopamine (B1211576) modulation. By blocking the action of CCK at its CCKA receptors, L-364,918 provides a valuable pharmacological tool to investigate the physiological and pathological roles of this signaling pathway in the brain. This technical guide provides a comprehensive overview of the CNS effects of L-364,918, including quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of L-364,918 administration across various CNS-related experimental paradigms.

Table 1: Effects of L-364,918 on Food Intake

| Animal Model | Drug Administration Route | Dose | Effect on Food Intake | Reference |

| Non-deprived Rats | Intraperitoneal (i.p.) | 10 - 100 µg/kg | Increased intake of a palatable diet during a 30-minute test period.[1] | [1] |

| Fasted Rats | Intraperitoneal (i.p.) | 100 µg/kg | Antagonized the reduction in food intake produced by exogenous CCK-8 (10 µg/kg, i.p.).[1] | [1] |

Table 2: Central Effects of L-364,918 on Colonic Motility in Dogs

| Administration Route | Dose | Effect on Feeding-Induced Colonic Hyperactivity | Reference |

| Intravenous (i.v.) | 5 µg/kg | 26.2% reduction in postprandial colonic motor index. | |

| Intravenous (i.v.) | 10 µg/kg | 80.1% reduction in postprandial colonic motor index. | |

| Intracerebroventricular (i.c.v.) | 1 µg/kg | 67.5% reduction in feeding-induced colonic hyperactivity (p < 0.01). |

Table 3: Receptor Binding Affinity of L-364,918

| Receptor Type | Tissue Source | Ligand | Kd (nM) | Reference |

| CCK Receptor | Rat Pancreas (Solubilized) | --INVALID-LINK--L-364,718 | 0.53 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Food Intake in Rats

Objective: To determine the effect of L-364,918 on food intake.

Animal Model: Male rats.

Drug Administration:

-

L-364,918 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection.

-

Doses ranging from 10 to 100 µg/kg have been shown to be effective.[1]

Procedure for Palatable Diet Intake in Non-deprived Rats:

-

Rats are individually housed and have free access to standard chow and water.

-

On the test day, rats are injected with either vehicle or L-364,918.

-

Thirty minutes after injection, a pre-weighed amount of a palatable diet (e.g., sweetened mash) is presented to each rat.

-

Food intake is measured by weighing the remaining food after a 30-minute period.[1]

Procedure for Antagonism of CCK-8-induced Satiety in Fasted Rats:

-

Rats are fasted overnight with free access to water.

-

Rats are pre-treated with either vehicle or L-364,918 (100 µg/kg, i.p.).

-

Fifteen minutes later, rats are injected with either vehicle or cholecystokinin-octapeptide (CCK-8; 10 µg/kg, i.p.).

-

Standard laboratory chow is presented immediately after the second injection.

-

Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes).[1]

In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens

Objective: To measure extracellular dopamine levels in the nucleus accumbens following L-364,918 administration.

Animal Model: Male rats.

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the nucleus accumbens.

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for several days.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

L-364,918 is administered (e.g., via i.p. injection or through reverse dialysis into the probe).

-

Dialysate samples continue to be collected to measure changes in dopamine concentration.

-

Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Elevated Plus-Maze Test for Anxiety-Related Behavior

Objective: To assess the anxiolytic or anxiogenic effects of L-364,918.

Animal Model: Mice or rats.

Apparatus:

-

A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms.

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

Animals are administered L-364,918 or vehicle at a specified time before the test.

-

Each animal is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

-

Behavior is recorded using a video camera and analyzed for:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

CCKA Receptor Signaling Pathway

The cholecystokinin A (CCKA) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins, but can also couple to Gs. L-364,918 acts as a competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting these downstream signaling cascades.

Caption: CCKA Receptor Signaling Pathway Antagonized by L-364,918.

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.

Caption: Workflow for In Vivo Microdialysis Experiment.

Logical Relationship: Elevated Plus-Maze

This diagram shows the logical relationship between the experimental variables and the interpretation of results in the elevated plus-maze test.

Caption: Logic of the Elevated Plus-Maze for Anxiety Assessment.

References

L-364,918: A Technical Guide for Investigating Cholecystokinin (CCK) in Physiological Processes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-364,918 (also known as devazepide (B1670321) or MK-329), a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor. This document serves as a core resource for researchers and drug development professionals investigating the multifaceted roles of CCK in physiological processes. It offers a detailed exploration of L-364,918's mechanism of action, quantitative data on its binding affinity and in vivo effects, and explicit experimental protocols for its application in key research areas.

Introduction to L-364,918

L-364,918 is a non-peptide benzodiazepine (B76468) derivative that acts as a highly potent and selective antagonist for the CCK1 receptor, formerly known as the CCK-A receptor.[1][2] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the physiological functions mediated by CCK1 receptors, which are predominantly found in peripheral tissues such as the pancreas, gallbladder, and specific regions of the central nervous system.[1] By competitively blocking the binding of endogenous CCK to its receptor, L-364,918 allows for the investigation of CCK's role in a variety of processes, including satiety, pancreatic secretion, gastric emptying, and gallbladder motility.[3][4]

Mechanism of Action and Signaling Pathway

Cholecystokinin (B1591339) exerts its physiological effects by binding to two main G protein-coupled receptors: CCK1 and CCK2. L-364,918 exhibits a high selectivity for the CCK1 receptor. The binding of CCK to the CCK1 receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, culminating in the specific physiological response (e.g., enzyme secretion, smooth muscle contraction). L-364,918 competitively inhibits the initial binding of CCK to the CCK1 receptor, thereby blocking this entire signaling cascade.

Quantitative Data

The following tables summarize the quantitative data for L-364,918, including its binding affinity for CCK receptors and effective doses used in various in vivo studies.

Table 1: Binding Affinity of L-364,918 for CCK Receptors

| Receptor Type | Tissue/Species | Parameter | Value | Reference |

| CCK1 | Rat Pancreas | IC50 | 81 pM | [1] |

| CCK1 | Bovine Gallbladder | IC50 | 45 pM | [1] |

| CCK2 | Guinea Pig Brain | IC50 | 245 nM | [1] |

| CCK1 | Rat Pancreatic Acini | IC50 | 3.4 ± 0.3 nM | [5] |

| CCK1 | Rat Pancreas (solubilized) | Kd | 0.53 nM |

Table 2: Effective Doses of L-364,918 in Animal Models

| Physiological Process | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Pancreatic Secretion | Rat | Intravenous | 0.5 - 2 mg/kg | >80% inhibition of CCK-8 stimulated amylase secretion.[3] | [3] |

| Pancreatic Secretion | Dog | Intravenous | 20 nmol/kg | 33% inhibition of food-stimulated pancreatic protein and enzyme secretion.[4] | [4] |

| Satiety | Mouse | Intraperitoneal | 5 µg/kg | Anxiolytic-like effects in the black/white exploration model.[6] | [6] |

| Pancreatitis | Mouse | Not specified | 0.1 mg/kg | Prevention of caerulein-induced rise in serum amylase and pancreatic weight.[7] | [7] |

| CCK mRNA Regulation | Rat | Not specified | 1 mg/kg | Increased CCK:beta-tubulin mRNA ratio in fed and fasted states.[8] | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-364,918 to investigate CCK-mediated physiological processes.

Investigation of Satiety and Food Intake

Objective: To determine the role of endogenous CCK in the regulation of food intake by assessing the effect of L-364,918 on feeding behavior in rodents.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of L-364,718 on pancreatic exocrine and endocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of CCK antagonist L 364718 on meal-induced pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-364,718, a new CCK antagonist, inhibits postprandial pancreatic secretion and PP release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic profile of TS-941, a new benzodiazepine derivative cholecystokinin-receptor antagonist, in in vitro isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the cholecystokinin receptor antagonist L-364,718 on experimental pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of diet and the cholecystokinin antagonist; devazepide (L364,718) on CCK mRNA, and tissue and plasma CCK concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

L-364,918 (Devazepide): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] As a member of the benzodiazepine (B76468) class, it exhibits high affinity and specificity for the CCK1 receptor, which is primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological characteristics of L-364,918, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

L-364,918, or Devazepide, is a synthetic organic compound. Its chemical identity and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide[1][3]

-

SMILES: O=C(c1c[nH]c2ccccc12)N[C@H]3N=C(c4ccccc4)c5ccccc5N(C)C3=O[1][4]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 408.46 g/mol | [1] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO and ethanol. | [2] |

| Storage | Store at +4°C. | [2] |

Pharmacological Properties and Data Presentation

L-364,918 acts as a competitive antagonist at the CCK1 receptor. By blocking the binding of the endogenous ligand cholecystokinin (B1591339) (CCK), it inhibits downstream signaling pathways. This mechanism of action makes it a valuable tool for studying the physiological roles of CCK and a potential therapeutic agent for various gastrointestinal disorders.[2]

Quantitative Pharmacological Data:

The potency and selectivity of L-364,918 have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of L-364,918

| Parameter | Species/Tissue | Receptor | Value | Reference |

| IC₅₀ | Rat Pancreas | CCK | 81 pM | [5] |

| IC₅₀ | Bovine Gallbladder | CCK | 45 pM | [5] |

| IC₅₀ | Guinea Pig Brain | CCK | 245 nM | [5] |

| Kᵢ | Guinea Pig Pancreas | CCK | 4 ± 1 nM | [6] |

| pA₂ | Guinea Pig Pancreatic Acini | CCK | 10.01 ± 0.31 | [3] |

Table 2: In Vivo Efficacy of L-364,918 in Rats

| Effect | Model | Dose Range | Outcome | Reference |

| Reversal of CCK-8 induced feeding suppression | Dark cycle feeding | 0.03 - 0.3 mg/kg (i.p.) | Complete reversal at 0.1 and 0.3 mg/kg. | [5] |

| Stimulation of food intake | Dark cycle feeding | 0.1 - 0.3 mg/kg (i.p.) | 11-35% increase in food intake. | [5] |

| Antagonism of CCK-induced locomotor activity suppression | Open field test | 100 µg/kg (i.p.) | Antagonized the effects of CCK-8. | [1] |

| Reversal of peptone-induced delay in gastric emptying | Conscious gastric fistula | Dose-dependent | Reversed the effect of peptone. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of L-364,918.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of L-364,918 for the CCK1 receptor.

-

Receptor Source: Membranes prepared from tissues or cells expressing the CCK1 receptor (e.g., rat pancreas).

-

Radioligand: [¹²⁵I]CCK-8.

-

Procedure:

-

Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]CCK-8, and varying concentrations of L-364,918. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCK).

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-364,918 to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

-

Amylase Release Assay from Isolated Pancreatic Acini

This functional assay measures the ability of L-364,918 to antagonize CCK-stimulated amylase secretion from pancreatic acinar cells.

-

Source: Isolated pancreatic acini from rats.

-

Procedure:

-

Isolation of Pancreatic Acini: Digest the pancreas of a rat with collagenase to obtain a suspension of pancreatic acini.

-

Pre-incubation: Pre-incubate the isolated acini with varying concentrations of L-364,918.

-

Stimulation: Add a fixed concentration of CCK-8 to stimulate amylase release. Include control wells with no CCK-8 (basal release) and CCK-8 alone (maximal release).

-

Incubation: Incubate the acini at 37°C for a defined period (e.g., 30 minutes).

-

Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.

-

Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.

-

Data Analysis: Express the amylase released as a percentage of the total cellular amylase. Plot the percentage of inhibition of CCK-8-stimulated amylase release against the log concentration of L-364,918 to determine the IC₅₀. A Schild analysis can be performed to determine the pA₂ value and confirm competitive antagonism.[3]

-

In Vivo Gastric Emptying Assay in Rats

This assay evaluates the effect of L-364,918 on gastric emptying in conscious rats.

-

Model: Conscious rats with a gastric fistula or non-invasive methods using a non-absorbable marker.[7]

-

Procedure:

-

Animal Preparation: Fast the rats overnight but allow free access to water.

-

Drug Administration: Administer L-364,918 (e.g., intraperitoneally) at various doses. A control group receives the vehicle.

-

Test Meal Administration: After a set pre-treatment time, administer a test meal containing a non-absorbable marker (e.g., phenol (B47542) red) directly into the stomach.

-

Sample Collection: At a specific time point after the test meal, euthanize the animals and collect the stomach contents.

-

Quantification: Measure the amount of the marker remaining in the stomach.

-

Data Analysis: Calculate the percentage of gastric emptying for each animal. Compare the gastric emptying rates between the L-364,918-treated groups and the control group to determine the effect of the antagonist.

-

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of the CCK1 receptor and a typical experimental workflow for characterizing L-364,918.

Caption: CCK1 Receptor Signaling Pathway and Inhibition by L-364,918.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection [jove.com]

- 3. scispace.com [scispace.com]

- 4. Isolation and functional characterization of rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

L-364,918: A Technical Guide to Understanding CCK1 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,918, also known as devazepide, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor.[1] Its high affinity and specificity for the CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for elucidating the diverse physiological roles of CCK1 receptor signaling.[2] This technical guide provides a comprehensive overview of L-364,918, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its application in dissecting CCK1 receptor-mediated signaling pathways.

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the brain, regulating processes such as pancreatic enzyme secretion, gallbladder contraction, satiety, and gastric emptying.[3][4] These effects are primarily mediated through two G protein-coupled receptors: CCK1 and CCK2.[3] L-364,918's ability to selectively block CCK1 receptors allows researchers to isolate and study the specific functions attributed to this receptor subtype.[2][3]

Pharmacological Profile of L-364,918

The utility of L-364,918 as a research tool is underscored by its impressive potency and selectivity for the CCK1 receptor. This section summarizes the key quantitative data that define its pharmacological profile.

Binding Affinity and Selectivity

L-364,918 exhibits high affinity for the CCK1 receptor, with inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values in the picomolar to low nanomolar range. Its selectivity for CCK1 over CCK2 is a critical feature, allowing for precise investigation of CCK1-mediated pathways.

| Parameter | Species/Tissue | Value | Receptor Subtype |

| IC50 | Rat Pancreas | 81 pM | CCK1 |

| IC50 | Bovine Gallbladder | 45 pM | CCK1 |

| IC50 | Guinea Pig Brain | 245 nM | CCK2 |

| IC50 | Human | ~5 nM | CCK1 |

| IC50 | Human | >1 µM (low affinity) | CCK2 |

Table 1: Binding Affinity of L-364,918 for CCK Receptors.[1][2]

The data clearly illustrate the significantly higher affinity of L-364,918 for the CCK1 receptor across different species compared to the CCK2 receptor.

CCK1 Receptor Signaling Pathways

Activation of the CCK1 receptor initiates a cascade of intracellular signaling events. L-364,918 is instrumental in confirming that these pathways are indeed mediated by the CCK1 receptor. The primary signaling pathways include the Gq/11 and Gs protein-coupled pathways.[5][6]

Gq/11-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway for the CCK1 receptor is through the Gq/11 family of G proteins.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[5][7][8] This increase in intracellular calcium is a hallmark of CCK1 receptor activation and can be effectively blocked by L-364,918.[8]

Gs-cAMP Pathway

In addition to the Gq pathway, the CCK1 receptor can also couple to the stimulatory G protein, Gs.[5][9][10] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[5] The contribution of this pathway to the overall physiological effects of CCK can be investigated using L-364,918 to ensure the observed effects are CCK1 receptor-dependent.

Experimental Protocols

L-364,918 is utilized in a variety of in vitro and in vivo experimental settings to probe CCK1 receptor function. This section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-364,918 for the CCK1 receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]

Objective: To determine the inhibitory constant (Ki) of L-364,918 for the CCK1 receptor.

Materials:

-

Membrane preparations from cells expressing the CCK1 receptor (e.g., rat pancreatic acini).[13]

-

Radiolabeled CCK analog (e.g., [125I]CCK-8).[13]

-

L-364,918.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of L-364,918 in the binding buffer.[11][12]

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[11]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

-